N'-(5-methyl-1,2-oxazol-3-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide
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Overview
Description
“N’-(5-methyl-1,2-oxazol-3-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide” is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(5-methyl-1,2-oxazol-3-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide” typically involves multi-step organic reactions. The process may start with the preparation of the individual heterocyclic components, such as the oxazole, pyrazole, and furan rings. These components are then linked together through a series of condensation and coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and pyrazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the oxazole and pyrazole rings, potentially yielding reduced analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents may be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly employed for reduction reactions.
Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization and derivatization strategies.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its heterocyclic rings are often found in pharmacologically active compounds, making it a candidate for drug discovery and development.
Medicine
The compound could be explored for its therapeutic potential, particularly if it exhibits activity against specific biological targets. Its structure may allow it to interact with enzymes, receptors, or other biomolecules in a meaningful way.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N’-(5-methyl-1,2-oxazol-3-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N’-(5-methyl-1,2-oxazol-3-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide: can be compared to other heterocyclic compounds with similar structures, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings and functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c1-9-7-13(19-24-9)18-15(22)14(21)16-8-10-3-4-12(23-10)11-5-6-17-20(11)2/h3-7H,8H2,1-2H3,(H,16,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRNOZPKCAWIFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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